molecular formula C16H12N6OS B2864429 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 1903426-02-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Cat. No. B2864429
CAS RN: 1903426-02-7
M. Wt: 336.37
InChI Key: HLKHCXQLYZKKKP-UHFFFAOYSA-N
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Description

“N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The precipitate was filtered off and dried. The 1H NMR spectrum, δ, ppm (J, Hz): 2.24 s (3H, 3-СН 3), 2.59 d (3H, 5-СН 3, J 0.8), 6.04 s (1Н, СН-pyrazole), 7.45–8.15 m (5H, C 6 H 5), 7.88 d and 8.24 d (2Н, СН=СН-pyridazine, J 9.8), 11.49 br. s (1H, NH), 12.20 br. s (1H, NH). The 13C NMR spectrum, δ С, ppm: 13.2, 13.9, 109.8, 122.4, 127.2, 127.7, 128.1, 131.5, 131.6, 140.9, 148.8, 150.0, 153.3, 165.3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve a variety of steps. The reactions involve the use of reactants and reagents in specific ratios, and the generation of by-products is minimized as much as possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a pale yellow solid appearance, a yield of 92%, and a melting point of 188–189 °C. The 1H NMR (200 MHz, DMSO) δ 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H); 13C NMR (50 MHz, DMSO) δ 156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29; IR (ATR) 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1; EI-MS: 197.2 [M + H] + .

Scientific Research Applications

Anticancer Activity

The triazole and thiophene moieties present in the compound are known to exhibit anticancer properties. The ability to interfere with the replication of cancer cells makes this compound a potential candidate for anticancer drug development. Research has shown that similar structures can target specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

Compounds with triazole rings have been found to possess significant antimicrobial activity. This includes action against a range of Gram-positive and Gram-negative bacteria, which are often resistant to multiple drugs . The compound could be explored for its efficacy as a new class of antibacterial agent.

Antifungal Activity

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. The presence of this moiety suggests that the compound may have applications in treating fungal infections by disrupting the synthesis of fungal cell membranes .

Antiviral Activity

Triazole derivatives have shown promise in antiviral therapy. They can be designed to inhibit viral replication by targeting viral enzymes or replication machinery. This compound’s structure could be modified to enhance its interaction with viral targets .

Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor is significant, particularly in the inhibition of carbonic anhydrases, cholinesterases, and other enzymes involved in various physiological processes. This can lead to applications in treating diseases like glaucoma or Alzheimer’s disease .

Analgesic and Anti-inflammatory Activity

The structural features of the compound suggest potential analgesic and anti-inflammatory activities. By modulating the body’s inflammatory response and pain signaling pathways, it could be developed into a new pain relief medication .

properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHCXQLYZKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

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